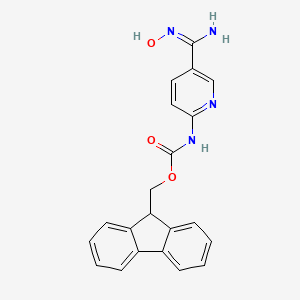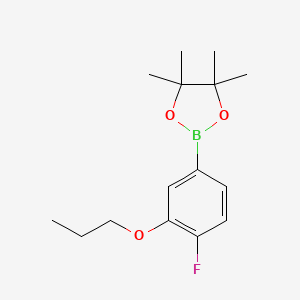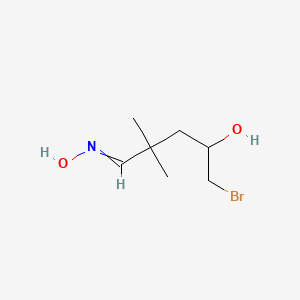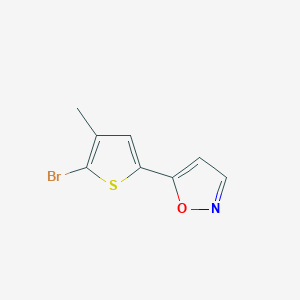![molecular formula C9H8O3S B12626832 3-[(4-Hydroxyphenyl)sulfanyl]prop-2-enoic acid CAS No. 918828-24-7](/img/structure/B12626832.png)
3-[(4-Hydroxyphenyl)sulfanyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Hydroxyphenyl)sulfanyl]prop-2-enoic acid is an organic compound that belongs to the class of hydroxycinnamic acids It is characterized by the presence of a hydroxyphenyl group attached to a sulfanylprop-2-enoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Hydroxyphenyl)sulfanyl]prop-2-enoic acid typically involves the reaction of 4-hydroxythiophenol with acrylic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-Hydroxyphenyl)sulfanyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
3-[(4-Hydroxyphenyl)sulfanyl]prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(4-Hydroxyphenyl)sulfanyl]prop-2-enoic acid involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of biological molecules, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Coumaric acid: Similar structure but lacks the sulfanyl group.
Sinapic acid: Contains additional methoxy groups on the phenyl ring.
Ferulic acid: Similar to sinapic acid but with fewer methoxy groups.
Uniqueness
3-[(4-Hydroxyphenyl)sulfanyl]prop-2-enoic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other hydroxycinnamic acids. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
918828-24-7 |
|---|---|
Formule moléculaire |
C9H8O3S |
Poids moléculaire |
196.22 g/mol |
Nom IUPAC |
3-(4-hydroxyphenyl)sulfanylprop-2-enoic acid |
InChI |
InChI=1S/C9H8O3S/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-6,10H,(H,11,12) |
Clé InChI |
NOLQOTNZFXRBLX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1O)SC=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-chlorophenyl)-2,7-Diazaspiro[4.4]nonane](/img/structure/B12626756.png)

![1-[(2,6-Dichloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12626769.png)
![Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(methylthio)-](/img/structure/B12626773.png)

![(11S,12R,16S)-11-(4-chlorobenzoyl)-14-(4-nitrophenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12626795.png)
![2'-(Prop-2-en-1-yl)-1,3-dipropyl-4,5,6,7-tetrahydro-2'H-spiro[indene-2,1'-naphthalene]](/img/structure/B12626801.png)





![Benzoic acid,4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-,ethyl ester](/img/structure/B12626830.png)

